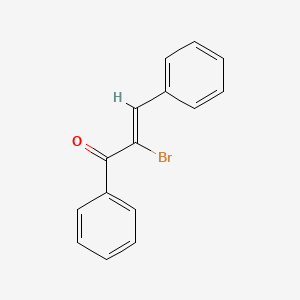
Tetramethyltetrathiafulvalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyltetrathiafulvalene is an organic compound that belongs to the family of tetrathiafulvalenes. It is known for its unique electronic properties, making it a significant material in the field of molecular electronics. The compound consists of a tetrathiafulvalene core with four methyl groups attached, which enhances its stability and electronic characteristics .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyltetrathiafulvalene can be synthesized through various methods. One common approach involves the reaction of 4,5-dimethyl-1,3-dithiol-2-thione with 4,5-dimethyl-1,3-dithiol-2-one in the presence of a base such as sodium methoxide. The reaction typically occurs in a solvent like tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound often involves electrocrystallization techniques. This method allows for the formation of high-purity crystals, which are essential for applications in electronic devices. The process involves the oxidation of this compound in an electrochemical cell, leading to the formation of radical cation salts .
Chemical Reactions Analysis
Types of Reactions
Tetramethyltetrathiafulvalene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using reagents such as iodine or ferric chloride.
Substitution: Substitution reactions often involve the use of halogenating agents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions include radical cation salts, which exhibit unique electronic properties. These salts are often used in the development of molecular conductors and superconductors .
Scientific Research Applications
Tetramethyltetrathiafulvalene has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which tetramethyltetrathiafulvalene exerts its effects is primarily through its ability to donate and accept electrons. This property makes it an excellent candidate for use in electronic devices. The molecular targets and pathways involved include interactions with various anions and cations, leading to the formation of charge transfer complexes .
Comparison with Similar Compounds
Similar Compounds
Tetrathiafulvalene: The parent compound of tetramethyltetrathiafulvalene, known for its electronic properties but less stable due to the absence of methyl groups.
Tetramethyltetraselenafulvalene: Similar in structure but contains selenium atoms instead of sulfur, leading to different electronic properties.
Uniqueness
This compound is unique due to its enhanced stability and electronic properties, which are attributed to the presence of methyl groups. This makes it more suitable for applications in molecular electronics compared to its analogs .
Properties
CAS No. |
50708-37-7 |
|---|---|
Molecular Formula |
C10H12S4 |
Molecular Weight |
260.5 g/mol |
IUPAC Name |
2-(4,5-dimethyl-1,3-dithiol-2-ylidene)-4,5-dimethyl-1,3-dithiole |
InChI |
InChI=1S/C10H12S4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3 |
InChI Key |
HGOTVGUTJPNVDR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C2SC(=C(S2)C)C)S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 3-oxo-4-phenyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12092034.png)
![Sulfamide, N-[6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-5-(4-chlorophenyl)-4-pyrimidinyl]-N'-propyl-](/img/structure/B12092047.png)
![4-Bromo-2-ethoxybenzo[d]thiazole](/img/structure/B12092056.png)




![3-(4-Methoxyphenyl)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid](/img/structure/B12092073.png)
![1-(4'-(Trifluoromethoxy)-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12092077.png)
![tert-Butyl 3-amino-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B12092084.png)
![4-[(5-chloro-4-methoxy-2-pyridinyl)amino]-4-oxoButanoic acid](/img/structure/B12092092.png)


